

Propamocarb-d7: A Technical Guide to its Commercial Availability, and Application in Research

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Propamocarb-d7	
Cat. No.:	B1531426	Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial availability of **Propamocarb-d7**, a deuterated analog of the systemic fungicide Propamocarb. It is intended to serve as a resource for researchers, scientists, and professionals in drug development who are interested in utilizing this compound for analytical and research purposes. This document details available suppliers, provides key technical data, and outlines its primary application as an internal standard in mass spectrometry-based quantification methods.

Commercial Availability and Suppliers

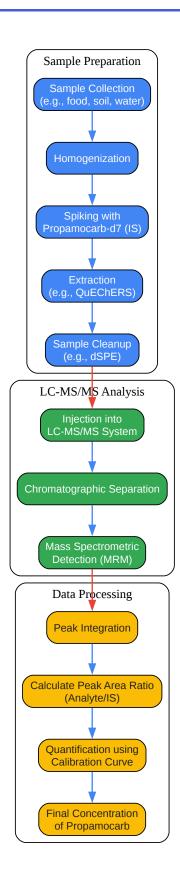
Propamocarb-d7 is available from several specialized chemical suppliers that offer reference standards and isotopically labeled compounds for research purposes. The availability of this compound is crucial for accurate and reliable quantification of Propamocarb in various matrices. Below is a summary of key suppliers and their product offerings.

Supplier	Product Name(s)	CAS Number	Molecular Formula	Molecular Weight (g/mol)	Available Quantities
Santa Cruz Biotechnolog y, Inc.	Propamocarb -d7	1398065-89- 8	C9H13D7N2O2	195.31	Inquire
LGC Standards	Propamocarb -d7, Propamocarb -d7 (O-n- propyl-d7)	1398065-89- 8	C9H13D7N2O2	195.31	2.5 mg, 5 mg, 10 mg, 0.01 g, 0.05 g[1][2]
MedChemEx press	Propamocarb -d7	1398065-89- 8	C9H13D7N2O2	195.31	1 mg, 5 mg[3]
CymitQuimic a	Propamocarb Hydrochloride -D7	1398065-89- 8 (free base)	C9H13D7N2O2 ·HCI	195.31 (free base)	Inquire[4]
Sigma- Aldrich (Merck)	Propamocarb -(propyl-d7)	1398065-89- 8	C9H13D7N2O2	195.31	Inquire
HPC Standards	D7- Propamocarb Solution	1398065-89- 8	C9H13D7N2O2	195.31	1x1ML (100 μg/ml in Acetonitrile) [5]
Mithridion	Propamocarb -d7 1mg	1398065-89- 8	-	-	1 mg[6]

Technical Data and Specifications

Propamocarb-d7 is the deuterated form of Propamocarb, a carbamate fungicide. The deuterium labeling makes it an ideal internal standard for isotope dilution mass spectrometry, a highly accurate method for quantitative analysis.

Property	Value	
IUPAC Name	propyl N-[3-(dimethylamino)propyl]carbamate- d7	
Synonyms	O-propyl-d7-Propamocarb, Propamocarb free base D7 (O-propyl D7)[2][7]	
CAS Number	1398065-89-8	
Molecular Formula	C9H13D7N2O2	
Molecular Weight	195.31 g/mol [7]	
Form	Typically supplied as a neat solid or in solution[2][5]	
Storage	Recommended storage at 2-8°C	


A Safety Data Sheet (SDS) for Propamocarb Hydrochloride-D7 is available from suppliers like CymitQuimica[4]. For the non-deuterated form, Propamocarb hydrochloride, SDS documents from suppliers like Bayer Crop Science indicate that it is harmful if swallowed and may cause skin sensitization[8].

Application in Analytical Methods: Experimental Protocol Outline

Propamocarb-d7 is primarily utilized as an internal standard (IS) in analytical methods, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), for the precise quantification of Propamocarb in various samples such as food, environmental, and biological matrices. The use of a deuterated internal standard corrects for matrix effects and variations in sample preparation and instrument response, leading to more accurate and reliable results.

General Workflow for Quantification of Propamocarb using Propamocarb-d7 Internal Standard

Click to download full resolution via product page

Figure 1. General workflow for the quantification of Propamocarb using **Propamocarb-d7** as an internal standard.

Key Experimental Parameters

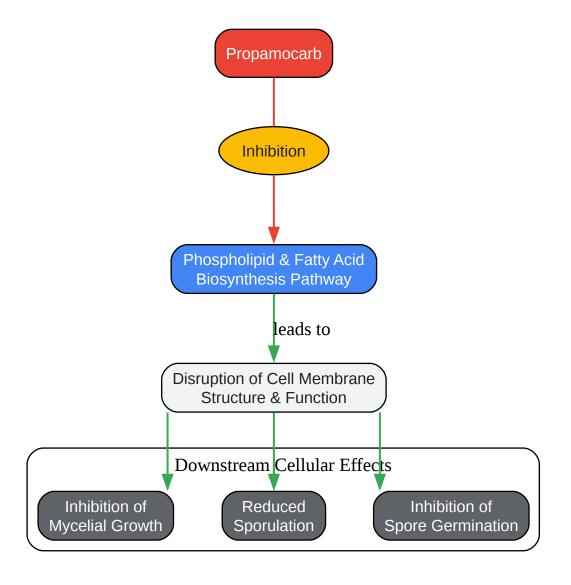
- Sample Preparation: The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a commonly used extraction procedure for pesticide residue analysis in food matrices.
- Internal Standard Spiking: A known concentration of **Propamocarb-d7** solution is added to the sample homogenate before extraction.
- LC-MS/MS Conditions:
 - Chromatography: Reversed-phase liquid chromatography is typically employed for separation.
 - o Ionization: Electrospray ionization (ESI) in positive mode is used.
 - Mass Spectrometry: Detection is performed using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode. Key mass transitions for Propamocarb and Propamocarb-d7 are monitored.

Compound	Precursor Ion (m/z)	Product Ions (m/z)
Propamocarb	189	144, 102, 74
Propamocarb-d7 (IS)	196	103

Data sourced from the QuPPe-Method documentation.

Mode of Action of Propamocarb and its Relevance

While **Propamocarb-d7**'s primary use is analytical, understanding the biological activity of the non-deuterated parent compound is crucial for researchers in related fields. Propamocarb is a systemic fungicide particularly effective against Oomycetes, a group of fungus-like eukaryotic microorganisms that includes many devastating plant pathogens like Phytophthora and Pythium.


The primary mode of action of Propamocarb is the disruption of cell membrane integrity. It achieves this by inhibiting the biosynthesis of phospholipids and fatty acids, which are essential components of the cell membrane. This disruption leads to:

- Inhibition of mycelial growth.
- Reduction in the formation of sporangia (spore-producing structures).
- · Inhibition of spore germination.

Putative Signaling Pathway Disruption

Propamocarb's interference with lipid biosynthesis suggests a disruption of signaling pathways that are dependent on membrane integrity and lipid-derived second messengers. While the specific signaling cascade directly targeted by Propamocarb is not fully elucidated, the downstream effects of compromised membrane structure in Oomycetes can be depicted as follows:

Click to download full resolution via product page

Figure 2. Proposed mechanism of action of Propamocarb leading to antifungal effects in Oomycetes.

This guide provides a foundational understanding of **Propamocarb-d7** for research applications. For specific experimental protocols and safety handling procedures, it is essential to consult the technical documentation provided by the respective suppliers and relevant scientific literature.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Propamocarb-d7 | CAS 1398065-89-8 | LGC Standards [lgcstandards.com]
- 2. Propamocarb D7 | CAS 1398065-89-8 | LGC Standards [lgcstandards.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Propamocarb Hydrochloride-D7 | CymitQuimica [cymitquimica.com]
- 5. hpc-standards.com [hpc-standards.com]
- 6. Propamocarb-d7 1mg | Mithridion [mithridion.com]
- 7. scbt.com [scbt.com]
- 8. cropscience.bayer.co.nz [cropscience.bayer.co.nz]
- To cite this document: BenchChem. [Propamocarb-d7: A Technical Guide to its Commercial Availability, and Application in Research]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1531426#commercial-availability-and-suppliers-of-propamocarb-d7]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com